5-bromo-N-[[1-[(4-fluorophenyl)methyl]pyrrolidin-2-yl]methyl]-2,3-dimethoxybenzamide
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Overview
Description
5-Bromo-2,3-dimethoxy-N-((1-(4-fluorobenzyl)-2-pyrrolidinyl)methyl)benzamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-dimethoxy-N-((1-(4-fluorobenzyl)-2-pyrrolidinyl)methyl)benzamide typically involves multiple steps, starting from readily available precursors. The process generally includes:
Bromination: Introduction of a bromine atom to the benzene ring.
Methoxylation: Addition of methoxy groups to the benzene ring.
Amidation: Formation of the amide bond by reacting the brominated and methoxylated benzene with an appropriate amine.
Pyrrolidine Addition: Introduction of the pyrrolidine ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3-dimethoxy-N-((1-(4-fluorobenzyl)-2-pyrrolidinyl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy groups to hydroxyl groups.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
5-Bromo-2,3-dimethoxy-N-((1-(4-fluorobenzyl)-2-pyrrolidinyl)methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2,3-dimethoxy-N-((1-(4-fluorobenzyl)-2-pyrrolidinyl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2,3-dimethoxy-N-((1-(4-chlorobenzyl)-2-pyrrolidinyl)methyl)benzamide
- 5-Bromo-2,3-dimethoxy-N-((1-(4-methylbenzyl)-2-pyrrolidinyl)methyl)benzamide
- 5-Bromo-2,3-dimethoxy-N-((1-(4-ethylbenzyl)-2-pyrrolidinyl)methyl)benzamide
Uniqueness
5-Bromo-2,3-dimethoxy-N-((1-(4-fluorobenzyl)-2-pyrrolidinyl)methyl)benzamide is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical and biological properties. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.
Properties
CAS No. |
107188-68-1 |
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Molecular Formula |
C21H24BrFN2O3 |
Molecular Weight |
451.3 g/mol |
IUPAC Name |
5-bromo-N-[[1-[(4-fluorophenyl)methyl]pyrrolidin-2-yl]methyl]-2,3-dimethoxybenzamide |
InChI |
InChI=1S/C21H24BrFN2O3/c1-27-19-11-15(22)10-18(20(19)28-2)21(26)24-12-17-4-3-9-25(17)13-14-5-7-16(23)8-6-14/h5-8,10-11,17H,3-4,9,12-13H2,1-2H3,(H,24,26) |
InChI Key |
OHMIBGFTDCPQGJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)C(=O)NCC2CCCN2CC3=CC=C(C=C3)F)Br |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C(=O)NCC2CCCN2CC3=CC=C(C=C3)F)Br |
Synonyms |
5-bromo-2,3-dimethoxy-N-((1-((2,5-3H)-4-fluorobenzyl)-2-pyrrolidinyl)methyl)benzamide 5-bromo-2,3-dimethoxy-N-((1-(4-fluorobenzyl)-2-pyrrolidinyl)methyl)benzamide NCQ 115 NCQ 115 monohydrochloride, (R)-isomer NCQ 115 monohydrochloride, (S)-isomer NCQ 115, (R)-isomer NCQ 115, (S)-isomer NCQ-115 |
Origin of Product |
United States |
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